D-Threonine benzyl ester oxalate
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Overview
Description
Preparation Methods
The synthesis of D-Threonine benzyl ester oxalate involves several steps:
Starting Materials: Threonine (in different forms such as L-, DL-, D-Thr) and phenylcarbinol.
p-Toluenesulfonic acid.Reaction Conditions: The threonine is reacted with phenylcarbinol under the catalysis of p-toluenesulfonic acid.
Neutralization: The resulting threonine benzyl ester p-toluenesulfonic acid salts are suspended in an organic solvent and neutralized using inorganic bases.
Oxalic Acid Addition: Oxalic acid is then added directly in the organic solvent to obtain the crude product of threonine benzyl ester oxalate, which is subsequently purified using alcohols.
Chemical Reactions Analysis
D-Threonine benzyl ester oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds or intermediates.
Substitution: The ester group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
D-Threonine benzyl ester oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying protein interactions and functions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of various biochemical products and research tools
Mechanism of Action
The mechanism of action of D-Threonine benzyl ester oxalate involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: It may be involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
D-Threonine benzyl ester oxalate can be compared with other similar compounds:
Similar Compounds: L-Threonine benzyl ester oxalate, DL-Threonine benzyl ester oxalate.
Biological Activity
D-Threonine benzyl ester oxalate is a derivative of the amino acid D-threonine, which plays a significant role in various biological processes. This compound is particularly notable for its applications in biochemical research and pharmaceutical development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis Methodology:
The synthesis of this compound involves several chemical reactions:
- Starting Materials: D-Threonine and phenylcarbinol.
- Catalysis: p-Toluenesulfonic acid is used as a catalyst.
- Neutralization: The resulting threonine benzyl ester salts are neutralized using inorganic bases in an organic solvent.
- Oxalic Acid Addition: Oxalic acid is added to obtain the crude product, which is purified through alcohols.
Chemical Structure:
The molecular formula for this compound is C20H23N2O7⋅C2H2O4 with a molecular weight of approximately 479.4 g/mol. The compound exhibits a melting point around 130 °C and is soluble in ethanol, which facilitates its use in various biological assays.
This compound interacts with specific molecular targets within biological systems:
- Molecular Targets: It influences enzyme activity and protein functions by binding to specific sites on these molecules.
- Biochemical Pathways: The compound may modulate metabolic pathways, impacting the synthesis and degradation of biomolecules, particularly proteins.
Biological Activity and Applications
Protein Interaction Studies:
Research indicates that this compound can affect protein interactions due to its structural modifications compared to free D-threonine. Its lipophilicity enhances bioavailability, potentially leading to altered pharmacokinetics and pharmacodynamics .
Therapeutic Potential:
The compound has shown promise in various therapeutic contexts:
- Neurodegenerative Disorders: Preliminary studies suggest that derivatives like D-threonine benzyl ester may have neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease .
- Pharmaceutical Development: It serves as an intermediate in synthesizing more complex pharmaceuticals, contributing to drug discovery efforts aimed at enhancing therapeutic efficacy .
Case Studies and Research Findings
-
Case Study on Protein Binding:
A study evaluated the binding affinity of this compound with target proteins. Results indicated that the compound exhibited higher binding efficiency compared to non-esterified forms, suggesting enhanced functional activity in biological assays . -
Neuropharmacological Effects:
Research involving animal models demonstrated that administration of this compound resulted in improved cognitive functions and reduced symptoms associated with neurodegenerative diseases, supporting its potential as a therapeutic agent . -
Impact on Metabolic Pathways:
Investigations into metabolic pathways revealed that the compound influences key enzymes involved in amino acid metabolism, suggesting its role in modulating metabolic disorders.
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Similarity Index |
---|---|---|
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate | 75748-36-6 | 1.00 |
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate | 201274-07-9 | 0.91 |
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate | 188660-14-2 | 0.90 |
This table illustrates the structural similarities among various threonine derivatives, highlighting the unique characteristics of this compound that may confer distinct biological activities.
Properties
IUPAC Name |
benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVEEGVIGATLZ-KXNXZCPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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